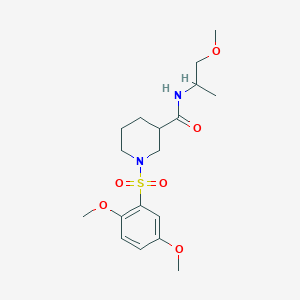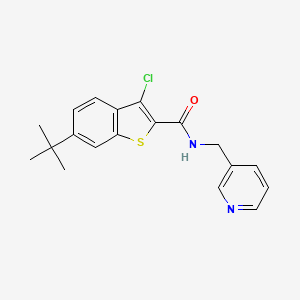![molecular formula C22H16O5 B11124995 Methyl {[3-(naphthalen-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate](/img/structure/B11124995.png)
Methyl {[3-(naphthalen-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-{[3-(NAPHTHALENE-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETATE is a complex organic compound that features a benzofuran ring fused with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[3-(NAPHTHALENE-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETATE typically involves multi-step organic reactions. One common method includes the esterification of 2-{[3-(NAPHTHALENE-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETIC acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also a common practice to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[3-(NAPHTHALENE-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETATE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, especially on the naphthalene ring, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for bromination, and concentrated nitric acid for nitration.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
METHYL 2-{[3-(NAPHTHALENE-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 2-{[3-(NAPHTHALENE-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-{[3-(NAPHTHALENE-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}PROPIONATE: Similar structure but with a propionate group instead of an acetate group.
METHYL 2-{[3-(NAPHTHALENE-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}BUTYRATE: Contains a butyrate group, leading to different chemical properties.
Uniqueness
METHYL 2-{[3-(NAPHTHALENE-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETATE is unique due to its specific ester group, which influences its reactivity and potential applications. Its structural configuration allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C22H16O5 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
methyl 2-[[3-(naphthalene-2-carbonyl)-1-benzofuran-5-yl]oxy]acetate |
InChI |
InChI=1S/C22H16O5/c1-25-21(23)13-26-17-8-9-20-18(11-17)19(12-27-20)22(24)16-7-6-14-4-2-3-5-15(14)10-16/h2-12H,13H2,1H3 |
InChI Key |
WFQUWWJTUVZEPH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)OC=C2C(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11124912.png)

![(5E)-3-(butan-2-yl)-5-[(5-methylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11124924.png)
![(2Z)-6-benzyl-2-(4-tert-butylbenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione](/img/structure/B11124930.png)
![1-(2-Fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11124948.png)

![1-(2,5-Dimethoxybenzenesulfonyl)-N-[2-(morpholin-4-YL)ethyl]piperidine-4-carboxamide](/img/structure/B11124956.png)
![Ethyl 2-({1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11124970.png)
![N-(2-ethoxyphenyl)-2-{1-[(4-methylphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11124977.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[3-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11124980.png)

![2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-phenylacetamide](/img/structure/B11124991.png)
![5-(4-ethylphenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11124999.png)
![7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11125001.png)
